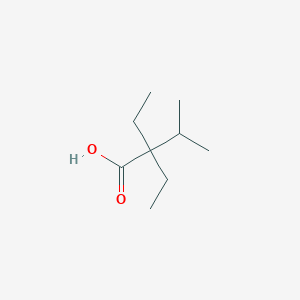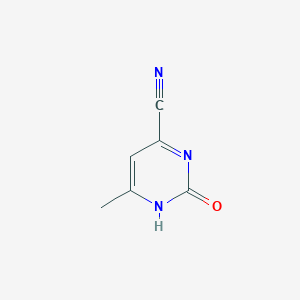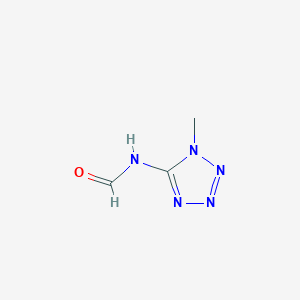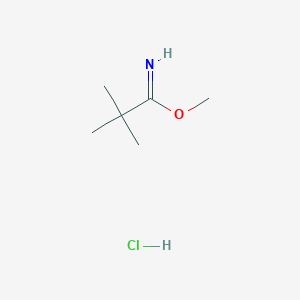
methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Descripción general
Descripción
“Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3O2/c1-9(14(18)19-4)13-10(2)16-17(11(13)3)12-7-5-6-8-15-12/h5-9H,1-4H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically in oil form or powder form . It is stored at room temperature . Unfortunately, the boiling point is not specified .Aplicaciones Científicas De Investigación
Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has been used in a variety of scientific research applications. It has been used as an anti-inflammatory agent, a pro-inflammatory agent, and an antioxidant. It has also been used to study the effects of different drugs on biochemical and physiological processes.
Mecanismo De Acción
Target of Action
The primary targets of “methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” are currently unknown. This compound is a derivative of pyrazole, and pyrazole-based compounds are known for their diverse pharmacological effects . .
Biochemical Pathways
Given the diversity of effects observed with pyrazole derivatives, it is likely that multiple pathways could be affected
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several advantages for laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it is relatively non-toxic. However, it is also relatively expensive, and it is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. These include further investigation into its anti-inflammatory effects, its effects on oxidative stress and AGE formation, and its potential use as an antioxidant. Additionally, further research into the synthesis of this compound, as well as its potential applications in the pharmaceutical industry, could be beneficial. Finally, further studies into the safety and efficacy of this compound in humans and animals could provide valuable insight into its potential uses in the medical field.
Métodos De Síntesis
Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is synthesized by reacting 3,5-dimethyl-1H-pyrazol-4-ol with methyl propionate. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, and is conducted at a temperature of around 80°C. This reaction is exothermic, which means that it produces heat, and the reaction time is relatively short, usually around 20 minutes. The products of this reaction are this compound and water.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(9(12)13-4)8-6(2)10-11-7(8)3/h5H,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFYZPOXGNXPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256207 | |
| Record name | Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093416-52-4 | |
| Record name | Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093416-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)

![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)







